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imidapril

Cat. No.: B1167792
CAS No.: 120294-10-2
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Description

Historical Trajectory and Initial Research Context of Imidapril (B193102) Development

This compound hydrochloride was developed by the Japanese pharmaceutical company Tanabe Seiyaku, now part of Mitsubishi Tanabe Pharma. patsnap.com Patented in 1982 and approved for medical use in 1993, its development was part of a broader effort in medicinal chemistry to create second-generation ACE inhibitors. wikipedia.org The initial research aimed to improve upon the first ACE inhibitor, captopril (B1668294), by designing a compound with a longer duration of action and a different side-effect profile. A key objective was to reduce the incidence of cough, a common adverse effect associated with earlier ACE inhibitors like captopril and enalapril (B1671234). nih.govresearchgate.net

The synthesis of this compound involves the creation of a unique cyclic imino acid moiety, specifically a 2-oxoimidazolidine-4-carboxylic acid structure. Researchers theorized that this structural feature would be effective as the C-terminal of an ACE inhibitor. The development process focused on creating a prodrug that, after oral administration, would be rapidly converted in the liver to its active diacid metabolite, imidaprilat (B20323). nih.gov This metabolic activation is a key feature of many second-generation ACE inhibitors, designed to enhance bioavailability and duration of action.

Academic Positioning within Angiotensin-Converting Enzyme Inhibitor Research

This compound is classified as a dicarboxylate-containing, non-sulfhydryl ACE inhibitor. nih.gov This places it in the same chemical class as other widely studied ACE inhibitors like enalapril and ramipril. centerwatch.comfrontiersin.org The core mechanism of action for this class is the inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). patsnap.comfrontiersin.org By inhibiting ACE, these compounds block the conversion of the relatively inactive angiotensin I to the potent vasoconstrictor angiotensin II. patsnap.comnih.gov This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure. patsnap.compatsnap.com

In the landscape of ACE inhibitor research, this compound is often used in comparative studies to evaluate efficacy and tolerability against other agents in its class. For instance, research has shown this compound to be as effective as captopril and enalapril in lowering blood pressure. nih.govnih.gov A significant focus of academic inquiry has been its comparatively lower incidence of cough. nih.govnih.govnih.gov This characteristic is a key differentiating factor and positions this compound as a subject of interest for studies investigating the mechanisms behind ACE inhibitor-induced cough. nih.govnih.gov

Overview of Key Research Avenues for this compound

Academic research on this compound has predominantly focused on its therapeutic applications in hypertension, chronic heart failure, and renal disease, particularly diabetic nephropathy. patsnap.comnih.govresearchgate.net

Pharmacokinetics and Metabolism: this compound is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat. nih.govnih.gov Research has extensively characterized its pharmacokinetic profile following oral administration. rxreasoner.comnih.gov

ParameterThis compoundImidaprilat (Active Metabolite)
Time to Peak Plasma Concentration (Tmax) ~2 hours~7 hours
Elimination Half-life (t1/2) ~2 hours7-9 hours (initial), >24 hours (terminal)
Absolute Bioavailability of Metabolite Not applicable~42%
Primary Route of Excretion -~40% urine, ~50% feces/bile
Data compiled from multiple sources. wikipedia.orgnih.govrxreasoner.com

Studies have also investigated its pharmacokinetics in specific populations, such as those with impaired liver function, finding that while the conversion to imidaprilat may be delayed, significant accumulation of the drug does not occur with repeated dosing. nih.gov

Clinical Efficacy Research:

Hypertension: Clinical trials have consistently demonstrated that this compound effectively lowers blood pressure in patients with mild to moderate essential hypertension. nih.govnih.govnih.gov Comparative studies have shown its antihypertensive effects to be comparable to other ACE inhibitors. nih.govnih.gov

Comparative Clinical Trial: this compound vs. Captopril in Hypertension
Parameter This compound Group
Mean Change in Diastolic Blood Pressure (12 weeks) -9.9 mm Hg
Responder Rate 53.9%
Incidence of Cough 13.8%
Data from a 12-week, double-blind, comparative trial. nih.gov

Chronic Heart Failure: Research in patients with mild-to-moderate chronic heart failure has shown that this compound can improve exercise capacity and physical working capacity. nih.govnih.gov Studies have also documented its positive effects on neurohormonal markers, such as decreasing plasma levels of atrial natriuretic peptide and brain natriuretic peptide. nih.govresearchgate.netnih.gov

Renal Disease: A significant avenue of research has been this compound's role in the management of renal conditions. Studies have shown its effectiveness in reducing urinary albumin excretion in patients with type 1 diabetic nephropathy. nih.govresearchgate.net Further research has explored its effects on glomerular filtration rate and serum creatinine (B1669602) levels. nih.gov Some studies suggest that this compound may help prevent the loss of renal heparan sulfate (B86663), an important structural component of glomeruli, contributing to its renoprotective effects. researchgate.net

Other Research Areas: Beyond its primary applications, academic studies have explored other potential effects of this compound. Research in animal models has suggested that this compound may improve insulin (B600854) sensitivity by enhancing insulin signaling pathways and increasing blood flow in tissues. nih.gov Other studies have investigated its effects on the fibrinolytic system, noting that it may reduce levels of plasminogen activator inhibitor type-1 (PAI-1), potentially inhibiting thrombosis. nih.gov

Properties

CAS No.

120294-10-2

Molecular Formula

C9H12O5

Synonyms

4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action Research

Enzymatic Inhibition Profile of Imidapril (B193102) and Imidaprilat (B20323)

Imidaprilat functions as a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II. nih.govmedicaldialogues.insysrevpharm.orgchemsrc.compatsnap.com

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics

Imidaprilat exhibits strong inhibitory activity against ACE. Studies have determined its inhibition constants (Ki) for different forms of the enzyme. For instance, imidaprilat has shown Ki values of 0.067 nM for pig kidney ACE and 0.04 nM for human serum ACE. ebi.ac.uk These low Ki values indicate a high affinity of imidaprilat for the ACE enzyme, signifying potent inhibition.

Table 1: Imidaprilat Inhibition Constants (Ki) for ACE

Enzyme SourceKi (nM)Citation
Pig Kidney ACE0.067 ebi.ac.uk
Human Serum ACE0.04 ebi.ac.uk

Competitive Binding Characteristics to ACE

Imidaprilat acts as a competitive inhibitor of ACE. medicaldialogues.inconsensus.appresearchgate.netstereoelectronics.org This means that imidaprilat binds to the same active site on the ACE enzyme as the natural substrate, angiotensin I, thereby preventing the substrate from binding and being converted to angiotensin II. consensus.appresearchgate.netstereoelectronics.org The competitive nature of the inhibition has been confirmed through kinetic analyses, such as Lineweaver-Burk plots. stereoelectronics.org The binding of ACE inhibitors, including imidaprilat, often involves interaction with a zinc ion located at the active site of the enzyme, which is crucial for ACE activity. consensus.appresearchgate.net This interaction contributes significantly to the inhibitory potency. researchgate.net

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Components (Angiotensin I/II Conversion, Aldosterone (B195564) Secretion Pathways)

Inhibition of ACE by imidaprilat disrupts the RAAS at several key points. The primary effect is the blockade of the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.govmedicaldialogues.insysrevpharm.orgchemsrc.compatsnap.compatsnap.comconsensus.app Reduced levels of angiotensin II lead to decreased vasoconstriction, contributing to a lowering of blood pressure. medicaldialogues.inchemsrc.compatsnap.compatsnap.com Furthermore, lower levels of angiotensin II result in decreased stimulation of aldosterone secretion from the adrenal cortex. nih.govmedicaldialogues.insysrevpharm.orgpatsnap.com Aldosterone plays a role in sodium and water retention; therefore, reduced aldosterone levels lead to increased sodium and water excretion, further contributing to the antihypertensive effect. medicaldialogues.inpatsnap.compatsnap.com The decrease in angiotensin II also leads to an increase in plasma renin activity due to a loss of negative feedback. medicaldialogues.in

Prodrug Biotransformation Research: this compound to Imidaprilat

This compound is administered as an inactive prodrug and requires metabolic activation to its pharmacologically active form, imidaprilat. nih.govmedicaldialogues.insysrevpharm.orgchemsrc.com

Hepatic Hydrolysis Pathways and Enzyme Systems Involved

Comparative Metabolic Activation Studies

Compound Names and PubChem CIDs

Non-ACE-Mediated Molecular Interactions and Cellular Signaling

Beyond its primary role in inhibiting the conversion of angiotensin I to angiotensin II, this compound and its active metabolite, imidaprilat, have been shown to interact with other molecular targets and influence cellular signaling cascades. These interactions are independent of the renin-angiotensin system (RAS) blockade and may contribute to the beneficial effects observed in various conditions.

Matrix Metalloproteinase-9 (MMP-9) Inhibition Mechanisms

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, playing a role in tissue remodeling, inflammation, and various pathological processes. novapublishers.comdntb.gov.ua this compound has been identified as an inhibitor of MMP-9 activity, suggesting a direct interaction with this enzyme. nih.govmedchemexpress.comfishersci.atnih.govsemanticscholar.org

Molecular Docking and Binding Mode Predictions with MMP-9

Molecular modeling studies have been conducted to predict the interaction modes between imidaprilat (the active form of this compound) and the active site of MMP-9. These studies suggest that imidaprilat can bind directly to the active center of MMP-9. nih.gov Two potential binding modes have been identified, differing in the orientation of imidaprilat within the active site. nih.gov The hydrophobic group of imidaprilat appears to preferentially interact with the S1 site of MMP-9 compared to the S1' site. nih.govnih.gov Compared to lisinopril (B193118), another ACE inhibitor, imidaprilat was found to be stabilized more effectively on the active site of MMP-9 with fewer molecular distortions in modeling studies. nih.gov The S1' substrate recognition site on MMP-9 forms a deep hydrophobic pocket that can accommodate the hydrophobic moieties present in ACE inhibitors like this compound and lisinopril, both of which possess a phenyl ethyl group that can bind to this pocket. nih.gov

Comparative Inhibitory Activity against MMP-9 (e.g., vs. Lisinopril)

Research indicates that this compound possesses inhibitory activity against MMP-9. nih.govmedchemexpress.comfishersci.atnih.govsemanticscholar.org Comparative studies with other ACE inhibitors, such as lisinopril, have shown differential inhibitory strengths. This compound has been reported to have a stronger inhibitory activity against MMP-9 than lisinopril. nih.govslideshare.net This difference in inhibitory activity may be attributed to the differential binding affinities and interaction modes with the MMP-9 active site. nih.gov In vitro experiments have demonstrated that this compound can significantly inhibit the activity of human MMP-9 in a dose-dependent manner, whereas losartan, an angiotensin II receptor blocker, did not show this effect. ahajournals.org Studies in animal models following myocardial infarction have also shown that both lisinopril and this compound significantly inhibited MMP-9 activity, with this compound exhibiting stronger inhibition. slideshare.net

Table 1: Comparative MMP-9 Inhibitory Activity

CompoundMMP-9 InhibitionNotesSource
This compoundStrongerCompared to Lisinopril nih.govslideshare.net
LisinoprilWeakerCompared to this compound nih.govslideshare.net
LosartanNo significantIn vitro inhibition of human MMP-9 ahajournals.org

Modulation of Insulin (B600854) Signaling Pathways

This compound has been suggested to improve insulin sensitivity, a beneficial effect particularly relevant in conditions like diabetes and metabolic syndrome. nih.govahajournals.orgportlandpress.comoup.commonaldi-archives.orgahajournals.orgclinicaltrials.eu This modulation of insulin signaling pathways appears to involve mechanisms beyond its primary ACE inhibitory action.

Effects on Insulin Receptor Substrate (IRS-1, IRS-2) Phosphorylation and PI 3-kinase Activity

Insulin signaling is initiated by insulin binding to its receptor, leading to tyrosine phosphorylation of insulin receptor substrates (IRS proteins), primarily IRS-1 and IRS-2. portlandpress.comresearchgate.netmdpi.com Tyrosine phosphorylation of IRS proteins creates binding sites for proteins containing SH2 domains, including the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). researchgate.netmdpi.comuniprot.org Activation of PI3K is a crucial step in mediating many of insulin's metabolic effects, such as glucose uptake. researchgate.netmdpi.com

Studies in Zucker fatty rats, a model of insulin resistance, have shown that this compound treatment can enhance insulin sensitivity. nih.govahajournals.orgportlandpress.comoup.commonaldi-archives.orgahajournals.orgahajournals.org This improvement is associated with enhanced signal transduction via insulin receptor substrate proteins. nih.govahajournals.orgportlandpress.comoup.commonaldi-archives.orgahajournals.orgahajournals.org Specifically, this compound treatment significantly enhanced PI3K activity associated with hepatic IRS-1 in the insulin-stimulated condition. nih.gov In muscle tissue, this compound also enhanced IRS-1 tyrosine phosphorylation and associated PI3K activity in the insulin-stimulated state. nih.gov An alteration in the IRS-2 pathway was observed specifically in the liver, where a significant insulin-induced increase in IRS-2-associated PI3K activity over the basal level was seen in the this compound-treated group but not in the control group. nih.gov These findings suggest that this compound can positively influence key steps in the insulin signaling cascade involving both IRS-1 and IRS-2, leading to enhanced PI3K activation.

Table 2: Effects of this compound on Insulin Signaling in Zucker Fatty Rats (Insulin-Stimulated Condition)

TissueIRS-1 Tyrosine PhosphorylationIRS-1 Associated PI3K ActivityIRS-2 Associated PI3K ActivitySource
LiverNo significant alterationSignificantly enhanced (110%)Significant increase over basal nih.gov
MuscleEnhanced (70%)Enhanced (20%)Not observed nih.gov

Note: Percentage enhancements are relative to control group.

Influence on Tissue-Specific Insulin Sensitivity Mechanisms

The effects of this compound on insulin sensitivity appear to be tissue-specific. In the study using Zucker fatty rats, this compound improved insulin sensitivity as assessed by an oral glucose tolerance test and a decrease in urinary glucose secretion. nih.gov This improvement was linked to enhanced insulin signaling in both liver and muscle tissues, as described above. nih.gov

Furthermore, the improvement in insulin sensitivity by this compound may involve mechanisms beyond direct effects on the insulin signaling pathway, potentially including increased blood flow in tissues via normalization of vascular resistance. nih.gov Angiotensin II is known to impair insulin signaling, and ACE inhibitors like this compound, by reducing angiotensin II, can indirectly ameliorate insulin resistance. portlandpress.commonaldi-archives.org However, the direct effects of this compound on IRS phosphorylation and PI3K activity in specific tissues, as observed in the Zucker fatty rat study, highlight a potential non-ACE-mediated component to its insulin-sensitizing effects. nih.gov

Research on Nitric Oxide Synthase (NOS) Expression and Activity

Studies have investigated the impact of this compound on the expression and activity of different isoforms of nitric oxide synthase (NOS), namely endothelial NOS (eNOS) and inducible NOS (iNOS). NO, produced by NOS, is a crucial signaling molecule involved in various physiological processes, including vasodilation and inhibition of platelet aggregation and smooth muscle cell proliferation. Alterations in NOS expression and activity are implicated in various cardiovascular pathologies.

Endothelial NOS (eNOS) Upregulation

Research indicates that this compound and other ACE inhibitors can lead to an increase in eNOS expression and activity. In failing hearts of Dahl salt-sensitive hypertensive rats, long-term treatment with this compound significantly increased the level of eNOS mRNA and protein in the left ventricle compared to control and vehicle-treated groups. oup.com Similarly, in L-NAME-induced hypertensive rats, this compound treatment significantly increased downregulated eNOS mRNA expression in the left ventricle. oup.com In human patients with coronary artery disease or heart failure, ACE inhibitor therapy has been shown to increase eNOS mRNA expression, protein expression, and cardiac NOS activity in the atrial myocardium. researchgate.net

The following table summarizes some findings on this compound's effect on eNOS expression:

Study ModelTreatment DurationMeasured ParameterEffect of this compound TreatmentReference
Dahl salt-sensitive rats (HF)7 weeksLV eNOS mRNASignificantly increased oup.com
Dahl salt-sensitive rats (HF)7 weeksLV eNOS proteinSignificantly increased oup.com
L-NAME-induced hypertensive rats4 weeksLV eNOS mRNASignificantly increased oup.com
Human atrial myocardium (CAD/HF)Chronic ACEi therapyeNOS mRNAIncreased researchgate.net
Human atrial myocardium (CAD/HF)Chronic ACEi therapyeNOS proteinIncreased researchgate.net
Human atrial myocardium (CAD/HF)Chronic ACEi therapyCardiac NOS activityIncreased researchgate.net
Inducible NOS (iNOS) Downregulation

In contrast to its effects on eNOS, this compound has been shown to decrease the expression of iNOS in certain conditions. In failing hearts of Dahl salt-sensitive hypertensive rats, this compound significantly decreased iNOS mRNA and protein expression compared to the vehicle-treated group. oup.com Similar results were observed in L-NAME-induced hypertensive rats, where this compound treatment significantly suppressed upregulated iNOS mRNA expression. oup.com In diabetic rats stimulated with lipopolysaccharide (LPS), this compound was found to ameliorate the enhanced expression of glomerular iNOS mRNA and protein. koreamed.org However, some studies in human patients with ischemic heart disease have suggested that ACE inhibition might increase vascular iNOS expression, indicating potential tissue-specific or condition-dependent effects. ahajournals.org Another study in human atrial myocardium found no change in iNOS expression with ACE inhibition. researchgate.net

The table below presents findings on this compound's effect on iNOS expression:

Study ModelTreatment DurationMeasured ParameterEffect of this compound TreatmentReference
Dahl salt-sensitive rats (HF)7 weeksLV iNOS mRNASignificantly decreased oup.com
Dahl salt-sensitive rats (HF)7 weeksLV iNOS proteinSignificantly decreased oup.com
L-NAME-induced hypertensive rats4 weeksLV iNOS mRNASignificantly suppressed oup.com
Diabetic rats + LPS stimulation12 weeksGlomerular iNOS mRNAAmeliorated enhanced expression koreamed.org
Diabetic rats + LPS stimulation12 weeksGlomerular iNOS proteinAmeliorated enhanced expression koreamed.org
Human atrial myocardium (CAD/HF)Chronic ACEi therapyiNOS expressionNot changed researchgate.net

Investigations into Endothelin-1 (B181129) (ET-1) and Endothelin A (ETA) Receptor Gene Expression

The endothelin system, particularly endothelin-1 (ET-1) and its receptors, plays a role in vasoconstriction and cardiovascular remodeling. Research has explored whether this compound influences the expression of components of this system. In the failing hearts of Dahl salt-sensitive hypertensive rats, the mRNA levels of preproET-1 (the precursor to ET-1) and the endothelin A (ETA) receptor were found to be increased. Treatment with this compound significantly decreased these upregulated preproET-1 and ETA receptor mRNA expressions in the left ventricle. oup.com, oup.com This suggests that this compound may exert beneficial cardiovascular effects, in part, by suppressing the increased expression of ET-1 and ETA receptors observed in conditions like heart failure.

The table below summarizes the effects of this compound on ET-1 and ETA receptor mRNA expression in a rat model:

Study ModelTreatment DurationMeasured ParameterEffect of this compound TreatmentReference
Dahl salt-sensitive rats (HF)7 weeksLV preproET-1 mRNASignificantly decreased oup.com, oup.com
Dahl salt-sensitive rats (HF)7 weeksLV ETA receptor mRNASignificantly decreased oup.com, oup.com

Role of the Bradykinin-Nitric Oxide System in this compound's Actions

This compound, as an ACE inhibitor, prevents the breakdown of bradykinin (B550075), a potent vasodilator that stimulates the release of nitric oxide (NO). Research highlights the significant role of the bradykinin-NO system in mediating some of the beneficial effects of this compound, particularly on vascular function and remodeling. Studies in rats have shown that the inhibitory effects of this compound on neointimal formation and perivascular inflammation in injured arteries were significantly reduced or abolished by blocking bradykinin receptors or inhibiting NO synthase. ahajournals.org This indicates that the activation of the bradykinin-NO pathway contributes importantly to this compound's vascular protective actions, even independently of its effects on angiotensin II. ahajournals.org In patients with essential hypertension, long-term treatment with this compound significantly increased plasma bradykinin concentration and plasma NOx concentration (a measure of NO metabolites). researchgate.net, jacc.org Furthermore, the extent of the increase in plasma bradykinin was significantly correlated with the extent of the increase in plasma NOx concentration. researchgate.net The augmentation of reactive hyperemia (a measure of endothelial function) observed with this compound treatment in hypertensive patients was abolished by an NO synthase inhibitor, further supporting the involvement of NO in this effect. jacc.org While the bradykinin-NO pathway is considered a key mechanism, the relative contribution compared to the inhibition of the renin-angiotensin system can vary depending on the specific physiological or pathological context. nih.gov

This compound is a chemical compound that has been the subject of preclinical pharmacological investigations, particularly concerning its effects as an angiotensin-converting enzyme (ACE) inhibitor. Research has explored its interactions at cellular and subcellular levels, dose-response relationships in isolated systems, effects on vascular cells, and its activity in in vivo animal models, such as the spontaneously hypertensive rat (SHR).

Preclinical Pharmacological Investigations and Experimental Models

In Vivo Experimental Animal Models Research

Spontaneously Hypertensive Rat (SHR) Models

Neuroprotective Effects in Stroke-Prone SHR Sub-strains (e.g., Brain Oedema Formation, Learning Deficit Prevention)

Research in stroke-prone spontaneously hypertensive rats (SHRSP) has investigated the neuroprotective effects of imidapril (B193102), particularly concerning brain oedema formation and the prevention of learning deficits following stroke. nih.govnih.gov Post-stroke treatment with this compound has been shown to reduce the formation of brain oedema in areas such as the cortex, hippocampus, and striatum. nih.gov Furthermore, this compound treatment attenuated the progression of neurological deficits, including the loss of learning ability, observed after the onset of stroke in these rats. nih.gov this compound also suppressed lesion formation in other organs like the kidneys and heart in this model. nih.gov The reduction in cerebrovascular damage by this compound following stroke is hypothesized to contribute to its inhibitory effects on lesion formation and learning impairment. nih.gov In malignant stroke-prone SHRSP (M-SHRSP) with established stroke, this compound treatment rapidly ameliorated damage to the blood-brain barrier and resolved brain oedema within one week. nih.gov This was accompanied by the disappearance of neurological symptoms observed after the stroke. nih.gov

L-NAME Induced Hypertensive Rat Models

The L-NAME (Nω-nitro-L-arginine methyl ester) induced hypertensive rat model is utilized to study cardiovascular changes resulting from the inhibition of nitric oxide synthesis. oup.comnih.govajol.info Chronic administration of L-NAME leads to vascular structural changes and fibrosis, particularly in the left ventricle. oup.comnih.gov

Myocardial Remodeling Amelioration and Gene Expression Profile Analysis

In L-NAME-induced hypertensive rats, this compound treatment has demonstrated significant amelioration of myocardial remodeling. oup.comnih.gov Studies have evaluated the effects of long-term this compound treatment on gene expression profiles in the left ventricle, specifically focusing on endothelial-cell nitric oxide synthase (eNOS) mRNA and ACE mRNA. oup.comnih.gov L-NAME administration decreased eNOS mRNA levels and increased ACE mRNA and type I collagen mRNA expression in the left ventricle. oup.comnih.gov Treatment with a subdepressor dose of this compound significantly increased eNOS mRNA expression and suppressed the increased ACE mRNA and type I collagen mRNA levels compared to untreated L-NAME hypertensive rats. oup.comnih.gov These findings suggest that the beneficial effects of this compound on myocardial remodeling in this model may be linked to the upregulation of local eNOS mRNA expression and a reduction in angiotensin II levels in the left ventricle. oup.comnih.gov

Interactive Data Table: Effect of this compound on Gene Expression in L-NAME Hypertensive Rats

GroupeNOS mRNA Level (Relative to Control)ACE mRNA Level (Relative to Control)Type I Collagen mRNA Level (Relative to Control)
Control1.001.001.00
L-NAMEDecreasedIncreasedIncreased
L-NAME + this compoundSignificantly IncreasedSignificantly DecreasedSignificantly Suppressed

Note: Data are illustrative based on reported trends and significant changes in research findings. Specific numerical values may vary between studies. oup.comnih.gov

Microvascular Remodeling Studies

Microvascular remodeling, characterized by changes such as increased wall-to-lumen ratio and perivascular fibrosis, is observed in L-NAME-induced hypertensive rats. oup.comnih.gov this compound treatment has been shown to significantly improve these changes in the microvasculature. oup.comnih.gov The amelioration of myocardial remodeling by this compound in this model includes improvements in wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis. oup.comnih.gov

Interactive Data Table: Effect of this compound on Microvascular Remodeling in L-NAME Hypertensive Rats

ParameterL-NAME GroupL-NAME + this compound Group
Wall-to-Lumen RatioIncreasedImproved Significantly
Perivascular FibrosisIncreasedImproved Significantly
Myocardial FibrosisIncreasedImproved Significantly

Note: Data are illustrative based on reported trends and significant changes in research findings. oup.comnih.gov

Diabetic Nephropathy Models (e.g., Streptozotocin-induced, db/db mice)

Diabetic nephropathy (DN) is a serious complication of diabetes, and various animal models, including streptozotocin (B1681764) (STZ)-induced diabetic mice and db/db mice, are used to study its pathogenesis and potential treatments. researchgate.netnih.govdovepress.com

Mitigation of Renal Oxidative Damage

In diabetic nephropathy models, oxidative stress plays a significant role in the progression of renal damage. researchgate.netdovepress.com this compound has been investigated for its ability to mitigate renal oxidative damage in these models. researchgate.net In db/db mice, a model of type 2 diabetes, chronic treatment with this compound has been shown to inhibit increases in urinary albumin and 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. researchgate.net Immunohistochemical studies in db/db mice revealed fewer 8-OHdG immunoreactive cells in the glomeruli of this compound-treated mice compared to untreated diabetic mice. researchgate.net These findings suggest that this compound may prevent the progression of diabetic nephropathy in mice, partly by decreasing oxidative stress in glomerular cells, in addition to its effects on glomerular pressure. researchgate.net

Mechanisms of Renoprotection Independent of Hemodynamic Effects

While the reduction in blood pressure is a primary mechanism by which ACE inhibitors like this compound confer renoprotection, research has explored additional, hemodynamically independent pathways. Studies in animal models of diabetic nephropathy have suggested that this compound can reduce proteinuria and renal lesions. tandfonline.comcore.ac.uk In a type 2 diabetic mouse model (db/db mice), oral administration of this compound suppressed renal hyperfiltration and reduced albuminuria, without significantly influencing blood pressure or blood glucose concentrations. tandfonline.com

One proposed mechanism involves the prevention of renal heparan sulfate (B86663) (HS) loss. tandfonline.com In db/db mice, urinary excretion of HS was significantly lower compared to non-diabetic control mice, indicating glomerular HS loss. tandfonline.com this compound treatment increased urinary excretion of HS, suggesting that it prevented the loss of this crucial glomerular structural component. tandfonline.com This effect on HS may contribute to the amelioration of renal hyperfiltration and the preservation of renal structure, independent of systemic hemodynamic changes. tandfonline.com

Furthermore, in Dahl salt-sensitive hypertensive rats with heart failure, a subpressor dose of this compound prevented renal damage, inhibited NAD(P)H oxidase, and reduced oxidative products in the kidney. ahajournals.org The tissue Angiotensin II level was markedly higher in the kidney of these rats, and this compound treatment significantly suppressed this level. ahajournals.org this compound also significantly decreased albuminuria and reduced glomerulosclerosis without changes in blood pressure, suggesting a direct renoprotective effect possibly mediated through the suppression of local Angiotensin II and subsequent reduction in oxidative stress. ahajournals.org The expression of endothelial NO synthase (eNOS), which was decreased in the kidney of these rats, was enhanced by this compound treatment. ahajournals.org

Animal Models of Epilepsy and Convulsant Activity

The anticonvulsant activity of this compound has been evaluated in experimentally induced animal models of epilepsy. Studies using Swiss albino mice have compared the effects of this compound and quinapril (B1585795) in the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) test. ijbcp.com These models are commonly used for screening potential antieizure drugs. mdpi.comnih.gov

In the MES test, which models generalized tonic-clonic seizures, this compound dose-dependently reduced the duration of tonic hind limb extension. ijbcp.commdpi.com In the PTZ test, which induces clonic seizures, this compound produced a significant, dose-dependent increase in seizure latency. ijbcp.commdpi.com Comparative studies indicated that this compound demonstrated better antiepileptic activity compared to quinapril in these models. ijbcp.com

The percentage inhibition of seizures observed with different doses of this compound and quinapril in these models is summarized in the table below. ijbcp.com

ModelTreatment GroupDose (mg/kg)Percentage Inhibition of Seizures (%)
MESThis compound (I1)0.6538.6
MESThis compound (I2)2.658.1
MESQuinapril (Q1)1.512.2
MESQuinapril (Q2)10.419.7
PTZThis compound (I1)0.6559.3
PTZThis compound (I2)2.665.8
PTZQuinapril (Q1)1.533.5
PTZQuinapril (Q2)10.450.9

These findings suggest that this compound possesses anticonvulsant properties in acute seizure models in rodents. ijbcp.com

Cardiac Remodeling Studies in Dahl Salt-Sensitive Hypertensive Rats

Cardiac remodeling, characterized by structural changes in the heart, is a significant complication of hypertension and heart failure. Studies in Dahl salt-sensitive (DS) hypertensive rats, a model that develops left ventricular hypertrophy and subsequent failure with chamber dilatation when fed a high-salt diet, have investigated the effects of this compound on cardiac remodeling. oup.comnih.govoup.comnih.gov

In these rats, a stage of concentric left ventricular hypertrophy is observed at 11 weeks, followed by fatal left ventricular failure with chamber dilatation at 18 weeks. oup.comnih.govoup.comnih.gov Treatment with a subdepressor dose of this compound for 7 weeks, starting from the hypertrophy stage, significantly ameliorated myocardial remodeling and left ventricular dysfunction. oup.comnih.govoup.comnih.gov

Left Ventricular End-Diastolic Diameter and Fractional Shortening

Transthoracic echocardiography studies in Dahl salt-sensitive hypertensive rats demonstrated that this compound treatment significantly improved left ventricular dimensions and function. oup.comnih.govoup.comnih.gov In control rats with heart failure (vehicle-treated DS rats), there was a marked increase in left ventricular end-diastolic diameter (EDD) and a reduction in fractional shortening (FS). oup.comnih.govoup.comnih.gov this compound treatment significantly ameliorated these changes. oup.comnih.govoup.comnih.gov

The following table summarizes representative data on Left Ventricular EDD and Fractional Shortening in Dahl salt-sensitive hypertensive rats oup.com:

GroupLeft Ventricular End-Diastolic Diameter (mm)Left Ventricular Fractional Shortening (%)
DR-C7.40 ± 0.0742.26 ± 0.81
DSCHF-V9.44 ± 0.3825.20 ± 0.73
DSCHF-I7.59 ± 0.2638.47 ± 1.39

*P<0.01 vs. DSCHF-V. DR-C: Dahl salt-resistant rats (control); DSCHF-V: Failing heart of Dahl salt-sensitive hypertensive rats treated with vehicle; DSCHF-I: Failing heart of Dahl salt-sensitive hypertensive rats treated with this compound. oup.com

These results indicate that this compound helps preserve left ventricular chamber size and contractile function in this model of hypertensive heart failure. oup.comnih.govoup.comnih.gov

Myocardial and Perivascular Fibrosis Attenuation

Myocardial and perivascular fibrosis are key components of cardiac remodeling in hypertensive heart failure. Histopathological analysis in Dahl salt-sensitive hypertensive rats showed a significant increase in wall-to-lumen ratio, perivascular fibrosis, and myocardial fibrosis in vehicle-treated rats with heart failure compared to control rats. oup.comnih.govoup.comnih.gov this compound treatment significantly improved these fibrotic changes in the microvasculature and myocardium. oup.comnih.govoup.comnih.gov

Data illustrating the effect of this compound on myocardial remodeling, including perivascular and myocardial fibrosis, is presented below oup.com:

GroupPerivascular Fibrosis (Ratio)Myocardial Fibrosis (Ratio)
DR-C0.24 ± 0.020.46 ± 0.02
DSCHF-V0.68 ± 0.042.48 ± 0.08
DSCHF-I0.47 ± 0.020.93 ± 0.04

*P<0.01 vs. DSCHF-V. DR-C: Dahl salt-resistant rats (control); DSCHF-V: Failing heart of Dahl salt-sensitive hypertensive rats treated with vehicle; DSCHF-I: Failing heart of Dahl salt-sensitive hypertensive rats treated with this compound. oup.com

The attenuation of fibrosis by this compound suggests a direct effect on the extracellular matrix remodeling processes in the heart. oup.comnih.govoup.comnih.gov This effect may be related to the suppression of factors like type I collagen mRNA expression, which was significantly increased in the failing hearts of DS rats and reduced by this compound treatment. nih.govoup.com

Vascular Injury and Remodeling Models (e.g., Polyethylene-Cuff Placement)

This compound's effects on vascular injury and remodeling have been investigated in various animal models, including those involving polyethylene-cuff placement around arteries. This model induces vascular injury and subsequent neointimal formation. nih.govahajournals.orgnih.govcapes.gov.br

Studies using polyethylene-cuff placement around the femoral artery of mice have shown that this compound can inhibit neointimal formation. nih.govahajournals.org This effect was observed in both wild-type mice and AT1a-receptor-deficient mice, suggesting mechanisms beyond just the blockade of Angiotensin II type 1 receptors. nih.govahajournals.orgahajournals.org

Inhibition of Neointimal Formation

In the polyethylene-cuff placement model, neointimal formation is characterized by the proliferation and migration of vascular smooth muscle cells. ahajournals.orgnih.govcapes.gov.br this compound has been shown to inhibit neointimal formation and DNA synthesis of vascular smooth muscle cells in the injured artery. nih.govahajournals.org

The inhibitory effects of this compound on neointimal formation appear to involve the bradykinin-nitric oxide (NO) system. nih.govahajournals.orgahajournals.org this compound increased tissue cGMP content, an indicator of NO activity, after cuff placement. nih.govahajournals.org The inhibitory effects of this compound on neointimal formation and inflammatory responses (such as the expression of MCP-1 and TNF-α) were significantly reduced or abolished by a bradykinin (B550075) receptor antagonist or an NO synthase inhibitor, even in AT1a-receptor-deficient mice. nih.govahajournals.orgahajournals.org These findings indicate that activation of the bradykinin-NO system plays an important role in the beneficial effects of this compound on vascular remodeling following injury. nih.govahajournals.orgahajournals.org

The extent of neointimal formation in wild-type (WT) and AT1a-receptor-deficient (AT1aKO) mice with and without this compound treatment after cuff placement is illustrated by research findings. This compound inhibited neointimal formation by approximately 60% in WT mice at a dose that did not affect blood pressure. ahajournals.org The inhibitory effect was also observed, albeit smaller, in AT1aKO mice. ahajournals.org

GroupNeointimal Area (μm²)
WT + Vehicle~5000
WT + this compound~2000
AT1aKO + Vehicle~2000
AT1aKO + this compound~1500

*Approximate values derived from graphical data in Source ahajournals.org.

This demonstrates that this compound's inhibition of neointimal formation is mediated by both Angiotensin II-dependent and independent pathways, with the bradykinin-NO system contributing significantly to the latter. nih.govahajournals.orgahajournals.org

Regulation of Inflammatory Factor Expression (e.g., MCP-1, TNF-α)

Preclinical investigations have indicated that this compound can influence the expression of inflammatory factors, such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α). These cytokines play significant roles in the inflammatory processes underlying cardiovascular and other diseases. nih.govmdpi.comfrontiersin.org One study demonstrated that this compound significantly suppressed elevated levels of MCP-1 in an experimental model of choroidal neovascularization (CNV). researchgate.net MCP-1 is a chemokine that attracts monocytes and macrophages to sites of inflammation, contributing to tissue injury and remodeling. mdpi.commdpi.com TNF-α is another key pro-inflammatory cytokine involved in various cell signaling events and implicated in arterial diseases like atherosclerosis and preeclamptic hypertension. mdpi.com While the direct effect of this compound on TNF-α expression is not explicitly detailed in the provided results, the suppression of MCP-1 suggests a potential role for this compound in modulating inflammatory pathways relevant to vascular health.

Comparative Preclinical Pharmacology of this compound with Other ACE Inhibitors

Comparative preclinical studies have assessed the pharmacological profile of this compound and its active metabolite, imidaprilat (B20323), against other ACE inhibitors, such as enalaprilat (B1671235) and captopril (B1668294), to understand their relative potencies and differential effects.

Comparative Enzyme Inhibition Potency (e.g., vs. Enalaprilat, Captopril)

Imidaprilat is a potent inhibitor of ACE. In studies using pig kidney and human serum ACE, imidaprilat demonstrated inhibition constants (Ki) of 0.067 nM and 0.04 nM, respectively. ebi.ac.uk Comparative studies have shown that imidaprilat can augment bradykinin-induced contraction of guinea pig ileum more potently than captopril. researchgate.net While a direct head-to-head comparison of Ki or IC50 values against enalaprilat and captopril across identical experimental setups is not comprehensively detailed in the provided snippets, the data suggest that imidaprilat is a highly potent ACE inhibitor with potentially differential effects on bradykinin metabolism compared to other ACE inhibitors. ebi.ac.ukresearchgate.net

Differential Effects on Tissue ACE and Other Targets

Relative Efficacy in Specific Experimental Disease Models

Preclinical studies in various animal models have compared the efficacy of this compound with other ACE inhibitors. In animal models of epilepsy, this compound showed better antiepileptic activity compared to quinapril in a dose-dependent manner, increasing seizure latency and reducing the duration of tonic hind limb extension. ijbcp.com In streptozotocin-induced diabetic mice, both this compound and captopril reduced the increase in urinary albumin excretion, although their effects on blood pressure and renal ACE activity differed. nii.ac.jp A study in dogs with naturally acquired heart failure compared this compound and enalapril (B1671234) over a 12-month period and found similar quality of life scores and survival times between the two treatments, suggesting comparable efficacy in this model. researchgate.net While some clinical studies also provide comparative efficacy data in hypertension researchgate.netkarger.com, focusing on preclinical models, these studies demonstrate that this compound exhibits comparable or, in some specific contexts like the epilepsy model, potentially superior efficacy compared to other ACE inhibitors or related cardiovascular drugs.

Here is a table summarizing some comparative preclinical data:

ACE InhibitorExperimental ModelParameter MeasuredKey Finding (vs. Comparator)Source
ImidaprilatGuinea pig ileum contractionBradykinin potentiationMore potent than captopril. researchgate.net researchgate.net
This compoundSTZ-induced diabetic mice (Renal ACE)Renal ACE activity inhibitionStronger inhibition than captopril. nii.ac.jp nii.ac.jp
This compoundSTZ-induced diabetic mice (BP)Blood Pressure ReductionLess strong reduction than captopril. nii.ac.jp nii.ac.jp
This compoundAnimal models of epilepsyAntiepileptic activityBetter activity than quinapril. ijbcp.com ijbcp.com
This compoundDogs with heart failureQuality of life, survival timeSimilar efficacy to enalapril. researchgate.net researchgate.net
This compoundRat hearts (PAI-1 expression)PAI-1 expressionPrevented increase, unlike candesartan (B1668252) cilexetil. nih.gov nih.gov

Synthetic Chemistry and Structural Activity Relationship Sar Research

Chemical Synthesis Pathways of Imidapril (B193102) and Imidaprilat (B20323)

Another approach to synthesizing this compound tert-butyl ester, an intermediate for imidaprilat, follows two pathways originating from D-lactic acid derivatives. One pathway involves the sulfonation of D-lactic acid methyl ester with p-toluenesulfonyl chloride, followed by hydrolysis to the free sulfonic acid, chlorination with thionyl chloride to form an acid chloride, and finally condensation with an imidazolidine (B613845) ester.

The conversion of this compound to its active form, imidaprilat, primarily occurs through hydrolysis of the ethyl ester group. mims.comebi.ac.uknih.gov This hydrolysis can be achieved chemically. For instance, hydrolysis of this compound tert-butyl ester to imidaprilat can be performed using concentrated sulfuric acid in 1,4-dioxane (B91453) at room temperature. Earlier methods also utilized dry hydrochloric acid in 1,4-dioxane for this hydrolysis.

A method for preparing stable this compound hydrochloride involves the de-esterification of a tertiary butyl ester intermediate using concentrated sulfuric acid in 1,4-dioxane at room temperature, followed by the formation of the hydrochloride salt with isopropyl alcohol. primescholars.comprimescholars.com This method is reported to yield a more stable product compared to those prepared using dry hydrochloric acid in 1,4-dioxane. primescholars.comprimescholars.com

Derivatization Strategies for this compound Analogs and Prodrug Development

This compound itself is a prodrug, designed to enhance oral bioavailability and then be converted metabolically to the active imidaprilat. nih.govmims.comebi.ac.uksysrevpharm.orgcaymanchem.comguidetopharmacology.org This prodrug strategy involves the presence of an ethyl ester group in this compound that is hydrolyzed in the liver by carboxylesterase 1 to yield the free carboxylic acid of imidaprilat, which is the active ACE inhibitory species. ebi.ac.ukcaymanchem.com

Derivatization strategies for ACE inhibitors, in general, often involve modifying the ring structure and the zinc-binding group. scholarsresearchlibrary.com this compound is considered a variant of enalapril (B1671234), where the tetrahydro-1H-pyrrole ring of proline is replaced by a 2-oxoimidazolidine ring. nih.gov This structural modification is believed to contribute to a stronger interaction with the tyrosine 520 residue in the ACE active site. nih.gov

The synthesis of this compound hydrochloride can involve the reaction of esters of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate with a specific phenylbutanoate derivative, followed by hydrolysis of the coupled product with an alcoholic hydrochloride. google.comwipo.int Another preparation method involves an N-intramolecular cyclization reaction, followed by condensation and further steps including desalting hydrolysis and hydrochloride formation. patsnap.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

SAR studies of ACE inhibitors, including this compound and its derivatives, focus on identifying the molecular features essential for potent enzyme inhibition and desired pharmacological profiles. ACE inhibitors are broadly classified based on their zinc-binding group: sulfhydryl-containing, dicarboxylate-containing, and phosphonate-containing agents. scholarsresearchlibrary.com Imidaprilat, the active metabolite, belongs to the dicarboxylate-containing class. scholarsresearchlibrary.com

Key structural features contributing to ACE inhibition in this class typically include a carboxylic acid group that mimics the C-terminal carboxylate of ACE substrates and interacts with the enzyme's active site, and a group that chelates the active site zinc ion. scholarsresearchlibrary.com

Identification of Molecular Determinants for ACE Inhibitory Potency

The ACE inhibitory potency of imidaprilat is attributed to its ability to competitively bind to and inhibit ACE. sysrevpharm.orgnih.gov The active site of ACE contains a zinc ion, which is crucial for its catalytic activity. ebi.ac.ukscholarsresearchlibrary.com Dicarboxylate-containing ACE inhibitors like imidaprilat coordinate with this zinc ion through their carboxylate group. ebi.ac.ukscholarsresearchlibrary.com

Molecular interaction predictions suggest that the hydrophobic group of this compound preferentially interacts with the S1 site of matrix metallopeptidase-9 (MMP-9), an enzyme that this compound has also shown activity against, in addition to ACE. ebi.ac.uknih.gov This interaction is considered important for enhancing its inhibitory activity against MMP-9. nih.gov

Investigation of Structural Features for Tissue Selectivity and Pharmacological Profiles

The lipophilicity of the prodrug this compound, due to the ethyl ester group, facilitates its absorption. sysrevpharm.org Upon hydrolysis, the more polar dicarboxylate imidaprilat is formed, which has high affinity for ACE. sysrevpharm.orgnih.gov

The stability of this compound hydrochloride in solid state can be influenced by factors such as temperature and relative humidity, impacting its pharmaceutical properties. researchgate.net Degradation impurities, such as diketopiperazine derivatives, can form, and their potential toxicity has been investigated using computational methods, suggesting a lower risk for this compound and its diketopiperazine derivative compared to some other ACE inhibitors. researchgate.netresearchgate.netnih.gov

Analytical Methodologies and Chemical Characterization in Research

Spectrophotometric Methods for Imidapril (B193102) Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer alternative approaches for the analysis of this compound, often valued for their simplicity and cost-effectiveness. researchgate.netnih.gov

UV spectrophotometry has been used for the determination of this compound. researchgate.netnih.gov One study describes a UV-Visible spectroscopic method for the estimation of this compound hydrochloride in different solvents. researchgate.net this compound HCl showed maximum absorbance (λmax) at different wavelengths depending on the solvent: 217 nm in 0.1N hydrochloric acid, 293 nm in distilled water, and 236 nm in 0.1N sodium hydroxide (B78521) solution. researchgate.net The method in distilled water at 293 nm was reported as simple, rapid, accurate, precise, linear, and economical for the quantitative estimation of this compound HCl in bulk. researchgate.net

Derivative UV spectrophotometry has also been applied for the determination of this compound, including in the presence of its degradation products. nih.govxjtu.edu.cnresearchgate.net A first derivative UV spectrophotometric method was developed for this compound hydrochloride in tablets, showing good linearity in the range of 4.0 - 40.0 µg/mL. nih.govresearchgate.net Another study explored various spectrophotometric and chemometric methods, including fourth derivative spectrophotometry and methods manipulating ratio spectra, for the determination of this compound in the presence of alkaline and oxidative degradation products. xjtu.edu.cn These methods could determine this compound in a concentration range of 4.0-32.0 mg/mL. xjtu.edu.cn

Kinetic spectrophotometric methods have also been developed. nih.govbenthamdirect.com One such method is based on the alkaline oxidation of this compound with potassium permanganate, producing a colored product that can be measured spectrophotometrically at 610 nm. benthamdirect.com This kinetic method, using a fixed-time approach, showed linearity for this compound in the concentration range of 6.0-16.0 µg/ml. benthamdirect.com

Method TypePrincipleDetection Wavelength (λmax)Linearity RangeApplication
UV Spectrophotometry researchgate.netDirect absorbance measurement293 nm (in distilled water)Not specified in detail for this λmaxEstimation in bulk drug
First Derivative UV Spectrophotometry nih.govresearchgate.netMeasurement of derivative spectraNot specified for 1D, but method linear range given4.0 - 40.0 µg/mLDetermination in tablets, stability assessment
Fourth Derivative UV Spectrophotometry xjtu.edu.cnMeasurement of fourth derivative spectra243.0 nm4.0 - 32.0 mg/mLDetermination in presence of degradation products
Kinetic Spectrophotometry benthamdirect.comAlkaline oxidation with KMnO₄, measuring rate of absorbance change610 nm6.0 - 16.0 µg/mlDetermination in pharmaceutical formulations

UV Derivative Spectrophotometry

Ultraviolet (UV) spectrophotometry, particularly in its derivative form, has been utilized for the determination of this compound. Derivative spectrophotometry can enhance the selectivity of analysis by resolving overlapping bands in UV spectra, which is useful for analyzing compounds in mixtures or in the presence of degradation products youtube.comresearchgate.net.

A first derivative UV spectrophotometric method has been developed and validated for the determination of this compound hydrochloride in tablets. This method demonstrated good linearity within a concentration range of 4.0 to 40.0 µg/mL, along with acceptable precision and accuracy. The method was successfully applied to pharmaceutical dosage forms, showing no interference from excipients researchgate.netnih.gov. The fourth derivative spectra (D4) at 243.0 nm has also been reported for the determination of this compound in the presence of its alkaline and oxidative degradation products researchgate.net.

Kinetic Spectrophotometric Determination

Kinetic spectrophotometric methods offer an alternative approach for the determination of this compound, often based on monitoring the rate of a chemical reaction involving the analyte. A simple, accurate, and sensitive kinetic method has been developed for the determination of this compound in pharmaceutical formulations. researchgate.netingentaconnect.combenthamdirect.com.

This method is based on the alkaline oxidation of this compound with potassium manganate(VII) at room temperature (25°C), which produces a bluish-green colored product. The reaction is monitored spectrophotometrically by measuring the change in absorbance at 610 nm over time. The fixed-time method, measuring the absorbance change at a specific time point (10 minutes for this compound), was adopted for constructing calibration curves. researchgate.netingentaconnect.combenthamdirect.com. This method showed linearity over the concentration range of 6.0 to 16.0 µg/mL for this compound researchgate.netingentaconnect.com.

Advanced Sample Preparation and Derivatization Techniques for Analytical Research

Effective sample preparation and, in some cases, derivatization are essential steps in the analysis of this compound, particularly in complex biological matrices. These techniques aim to isolate the analyte, remove interfering substances, and/or enhance detection sensitivity.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used sample preparation technique that employs a solid stationary phase to selectively retain analytes or remove impurities from a sample matrix thermofisher.comajol.info. SPE is frequently used for the extraction and clean-up of drugs and their metabolites from biological matrices like plasma and urine ajol.info.

For the determination of this compound and its active metabolite in human plasma and urine, SPE has been employed using Bond Elut C18 cartridges for initial extraction researchgate.netnih.gov. Another method utilized OASIS HLB solid-phase extraction cartridges for the isolation of this compound and imidaprilat (B20323) from human plasma after deproteinization nih.govnih.gov. Sep-pak C18 cartridges have also been used to extract this compound and an internal standard from deproteinized plasma for LC-MS analysis nih.govkoreascience.kr.

Application of Fluorescent Labeling Reagents (e.g., 9-anthryldiazomethane)

Fluorescent labeling reagents are used to derivatize compounds that lack sufficient native fluorescence, thereby enabling their detection by fluorescence spectroscopy, often coupled with high-performance liquid chromatography (HPLC) caymanchem.com. 9-anthryldiazomethane (B78999) (ADAM) is one such reagent that reacts with carboxylic acid groups to form fluorescent esters caymanchem.comcmdm.twistanbul.edu.tr.

A method for the simultaneous determination of this compound and its active metabolite in human plasma and urine has been developed using HPLC with 9-anthryldiazomethane as a fluorescent labeling reagent. After extraction using a solid-phase extraction cartridge (Bond Elut C18), the compounds in the eluate were derivatized with 9-anthryldiazomethane and further purified using a Bond Elut SI solid-phase extraction cartridge. The resulting derivatives were then analyzed using HPLC with fluorometry. researchgate.netnih.gov. This method allowed for the sensitive detection of this compound and its active metabolite researchgate.net.

Methodological Validation Parameters in Analytical Research

Methodological validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Range Determination

Linearity assesses the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.

In the context of this compound analysis, linearity has been evaluated for various methods. A validated RP-HPLC method for this compound analysis showed linearity in a range of 0.002–0.0480% (equivalent to 5–120% of the nominal concentration used in a stability study) nih.gov. Another RP-HPLC method for simultaneous estimation of this compound HCl and amlodipine (B1666008) besylate demonstrated linearity over a concentration range of 10-100 μg/ml for this compound HCl researchgate.net. For a different RP-HPLC method, linearity for this compound was found in the range of 5-25 μg/ml ijpbs.com. A stability-indicating HPLC method for this compound showed a linearity range of 40.0 to 400.0 µg/mL researchgate.netnih.gov. In bioanalytical methods, linearity in human plasma has been confirmed over a concentration range of 0.2 to 50 ng/ml using HPLC-ESI-MS-MS nih.govnih.gov, and between 0.2002 and 80.08 ng/mL using LC-MS sysrevpharm.org.

The correlation coefficient (r or r²) is commonly used to express linearity, with values close to 1 indicating a strong linear relationship. High correlation coefficient values have been reported, confirming the linearity of the methods in their respective studied ranges nih.govijpbs.com.

Data on linearity and range for selected methods are summarized in the table below:

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r or r²)
RP-HPLC (Stability Study)Not specified0.002–0.0480% (5–120% nominal)High value nih.gov
RP-HPLC (Simultaneous Estimation)Bulk/Tablet10-100 μg/ml researchgate.netNot specified
RP-HPLC (Simultaneous Estimation)Tablet5-25 μg/ml ijpbs.com>0.998 ijpbs.com
First Derivative UV SpectrophotometryTablets4.0 - 40.0 µg/mL researchgate.netnih.govNot specified
RP-HPLC (Stability-Indicating)Tablets40.0 - 400.0 µg/mL researchgate.netnih.govGood linearity researchgate.netnih.gov
Kinetic SpectrophotometryPharmaceutical6.0-16.0 µg/mL researchgate.netingentaconnect.comNot specified
HPLC-ESI-MS-MSHuman plasma0.2 to 50 ng/ml nih.govnih.govConfirmed nih.govnih.gov
LC-MSHuman plasma0.2002-80.08 ng/mL sysrevpharm.orgBest linear fit with 1/x² sysrevpharm.org

Accuracy and Precision Assessments

Accuracy refers to the closeness of measured values to the true value, while precision indicates the agreement among repeated measurements of the same homogeneous sample under specified conditions. youtube.com Both parameters are fundamental in validating analytical methods for this compound.

Studies evaluating the accuracy of RP-HPLC methods for this compound have reported high recovery rates, indicating a close agreement between the amount of this compound added and the amount measured. For instance, a validated RP-HPLC method for the simultaneous estimation of this compound HCl and amlodipine besylate in bulk and tablets demonstrated accuracy through recovery studies. researchgate.netjcsp.org.pkjcsp.org.pk Similarly, in a comparative bioavailability study of this compound tablet formulations, the mean recoveries of this compound in human plasma at low, medium, and high concentrations were found to be 92.40%, 94.42%, and 93.45%, respectively, using an LC-MS/MS method. sysrevpharm.org Another RP-HPLC method for simultaneous estimation of this compound and hydrochlorothiazide (B1673439) reported accuracy based on recovery studies with results indicating the method was accurate. ijpbs.com

Precision is typically assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. wjarr.comyoutube.com Repeatability evaluates the precision under the same operating conditions over a short time interval, while intermediate precision considers variations within a laboratory, such as different days or analysts. wjarr.comyoutube.com For an RP-HPLC method for simultaneous estimation of this compound HCl and amlodipine besylate, precision was determined at two levels: system repeatability and method repeatability. jcsp.org.pk The results of precision studies for a simultaneous estimation method of this compound and hydrochlorothiazide indicated that the method was precise, with a percent relative standard deviation not exceeding 2%. ijpbs.com A stability-indicating HPLC method for this compound also reported good precision. rsc.org

Table 1 summarizes representative accuracy and precision data for this compound from various analytical methods.

MethodAnalyte(s)Sample MatrixAccuracy (Recovery %)Precision (%RSD)NotesSource
RP-HPLCThis compound HCl, Amlodipine BesylateBulk, TabletValidated by recoveryPreciseSimultaneous estimation researchgate.netjcsp.org.pkjcsp.org.pk
LC-MS/MSThis compoundHuman plasma92.40-94.42%< 13.2%Bioavailability study sysrevpharm.org
RP-HPLCThis compound, HydrochlorothiazideTabletValidated by recovery< 2%Simultaneous estimation ijpbs.com
RP-HPLCThis compound HClBulkGood accuracyGood precisionStability-indicating method rsc.org
RP-HPLCThis compound HCl, Degradation ProductTabletsGood accuracyGood precisionStability assessment in solid state researchgate.net

Note: Specific %RSD values for some methods were not explicitly provided in the snippets but were stated as meeting acceptance criteria.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. youtube.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. youtube.com These parameters are particularly important for methods used to detect and quantify impurities or analyze this compound in biological matrices where concentrations may be low. scielo.brsysrevpharm.org

Several studies have reported LOD and LOQ values for this compound using different analytical techniques. For an RP-HPLC method for simultaneous estimation of this compound HCl and amlodipine besylate, the LOD and LOQ for this compound HCl were found to be 0.13 µg/ml and 0.24 µg/ml, respectively. researchgate.netjcsp.org.pkjcsp.org.pk Another RP-HPLC method for simultaneous estimation of this compound and hydrochlorothiazide reported LOD and LOQ values for this compound as 0.000734 µg/mL and 0.002446 µg/mL, respectively. ijpbs.com An LC-MS/MS method used in a bioavailability study established the LOQ for this compound at 0.2002 ng/mL, with acceptable precision and accuracy at this level. sysrevpharm.org A stability-indicating HPLC method for this compound reported an LOQ of 0.0211 µg/mL. researchgate.net

Table 2 presents a summary of reported LOD and LOQ values for this compound.

MethodAnalyte(s)Sample MatrixLOD (µg/ml or ng/mL)LOQ (µg/ml or ng/mL)Source
RP-HPLCThis compound HCl, Amlodipine BesylateBulk, Tablet0.13 µg/ml0.24 µg/ml researchgate.netjcsp.org.pkjcsp.org.pk
RP-HPLCThis compound, HydrochlorothiazideTablet0.000734 µg/mL0.002446 µg/mL ijpbs.com
LC-MS/MSThis compoundHuman plasmaNot specified0.2002 ng/mL sysrevpharm.org
HPLCThis compound HClBulkNot specified0.0211 µg/mL researchgate.net

The determination of LOD and LOQ is typically based on the signal-to-noise ratio or calculations derived from the standard deviation of the response and the slope of the calibration curve. wjarr.com These studies confirm the sensitivity of the developed analytical methods for detecting and quantifying this compound at low concentrations, which is essential for various applications, including quality control and pharmacokinetic studies. researchgate.netsysrevpharm.org

Chemical Degradation Pathways and Stability Research

Kinetic Studies of Imidapril (B193102) Chemical Degradation (e.g., Alkaline Hydrolysis)

Kinetic studies provide insights into the rate and mechanism of this compound degradation reactions. For this compound hydrochloride, degradation in the solid state has been shown to follow an autocatalytic reaction model under specific conditions, such as increased relative humidity (RH) and temperature nih.govresearchgate.netresearchgate.netresearchgate.net. The reaction rate is accelerated by high temperatures and the presence of this compound degradation products nih.govresearchgate.net.

In aqueous alkaline conditions, the degradation of this compound hydrochloride has been found to follow first-order kinetics rsc.orgresearchgate.net. A validated stability-indicating HPLC method has been used to study the alkaline degradation kinetics rsc.orgresearchgate.net.

Identification and Structural Elucidation of this compound Degradation Products

The identification and structural elucidation of degradation products are crucial for assessing the potential impact of these impurities on the quality and safety of the drug product neopharmlabs.com. Studies have identified two primary degradation products of this compound under specific stress conditions: imidaprilat (B20323) and a diketopiperazine derivative researchgate.netptfarm.plresearchgate.netresearchgate.netgrafiati.com.

Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for separating and identifying these degradation products nih.govresearchgate.netgrafiati.com. LC-MS, in particular, helps in establishing the masses and structures of the formed impurities based on their m/z values researchgate.netgrafiati.com.

Under high moisture conditions (e.g., T = 363 K, RH ~76.4%), this compound has been shown to follow two parallel degradation pathways, leading to the formation of both imidaprilat and the diketopiperazine derivative nih.govresearchgate.net. Under dry air conditions (e.g., T = 373 K, RH ~0%), the primary degradation impurity formed is the diketopiperazine derivative, produced through dehydration and intramolecular cyclization researchgate.netnih.govresearchgate.net.

In alkaline degradation studies (e.g., 0.1 N NaOH at room temperature), complete degradation of this compound hydrochloride has been reported to yield four degradation products rsc.org. One of these products, with an m/z of 378, corresponds to a diacidic derivative of this compound formed by ester bond hydrolysis, which is consistent with imidaprilat rsc.org.

Diketopiperazine Derivative Formation

The formation of a diketopiperazine derivative is a significant degradation pathway for this compound, particularly under conditions of increased temperature and decreased relative humidity researchgate.netnih.govresearchgate.net. This derivative is formed through intramolecular cyclization between the neighboring amino acids nih.govresearchgate.netnih.gov.

Under dry air conditions, the diketopiperazine derivative has been identified as the only degradation impurity formed researchgate.netnih.govresearchgate.net. The kinetics of its formation under these conditions (T=373 K, RH=0%) has been found to follow Prout-Tompkins kinetics nih.govresearchgate.net.

Factors Influencing this compound Stability in Experimental Conditions (e.g., pH, Temperature, Humidity, Oxidation)

The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and relative humidity neopharmlabs.commemmert.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com.

pH: The susceptibility of this compound to hydrolysis across a range of pH values is evaluated during stress testing europa.eu. Alkaline conditions are known to induce the degradation of this compound through hydrolysis rsc.orgresearchgate.net.

Temperature: Elevated temperatures accelerate the degradation rate of this compound nih.govresearchgate.netmdpi.com. Studies have investigated the effect of temperature on this compound degradation under different humidity levels nih.govresearchgate.net.

Humidity: Relative humidity plays a critical role in this compound degradation, particularly in the solid state nih.govresearchgate.netresearchgate.netnih.govmdpi.com. Increased RH increases the degradation rate of this compound nih.govresearchgate.net. Pure this compound is more stable than some other ACE inhibitors but should still be protected from moisture nih.govresearchgate.net.

Oxidation: this compound is also susceptible to oxidative degradation cu.edu.eg. Oxidative stress is typically included in forced degradation studies to understand its impact on the drug's stability neopharmlabs.comeuropa.eu.

Studies have shown that this compound degradation in the solid state accelerates under high temperatures and in the presence of its degradation product nih.govresearchgate.net. The influence of RH on this compound degradation has been investigated across a range of 25.0–76.4% at 90°C, indicating that while RH does not change the degradation mechanism, it increases the rate nih.govresearchgate.net.

The stability of this compound in finished dosage forms can also be affected by storage conditions and packaging. Halved tablets stored without immediate packaging showed significantly faster degradation compared to tablets stored according to recommendations ptfarm.plresearchgate.netnih.gov.

Computational and in Silico Studies of Imidapril

Molecular Docking and Binding Affinity Predictions

Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a ligand, such as imidapril (B193102) or imidaprilat (B20323), to a protein target. This method helps to understand the initial recognition and interaction between the molecule and its binding site.

Ligand-Protein Interaction Modeling with ACE

Molecular docking studies have been employed to model the interaction of this compound and its active form, imidaprilat, with Angiotensin-Converting Enzyme (ACE). These studies aim to elucidate the specific residues within the ACE active site that are crucial for binding and inhibition. This compound is a prodrug that is converted to the active metabolite imidaprilat, which is the primary inhibitor of ACE. nih.gov Docking simulations can predict the binding modes and energies, providing insights into the inhibitory potential compared to other ACE inhibitors. Studies have shown that ACE inhibitors, including this compound, interact with the ACE active site, which contains a zinc ion. ebi.ac.uk

Binding Analysis with Other Target Enzymes (e.g., MMP-9)

Beyond its primary target ACE, computational studies have also investigated the potential interactions of imidaprilat with other enzymes, such as Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a metalloproteinase involved in the degradation of the extracellular matrix and has been implicated in various pathological processes, including cardiovascular diseases. nih.govnih.govjacc.org Molecular docking and modeling studies have predicted the molecular interaction of imidaprilat with the active site of MMP-9. novapublishers.com These studies have identified potential binding modes and interactions within the MMP-9 active site, suggesting that imidaprilat may also exert some inhibitory activity against this enzyme. novapublishers.comacs.org One study predicted two binding modes for imidaprilat in the MMP-9 active site, with the hydrophobic group showing a preference for interaction with the S1 site. acs.org Compared to lisinopril (B193118), this compound was found to be stabilized more effectively on the MMP-9 active site with fewer molecular distortions in a modeled complex. acs.org

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound or imidaprilat and their target proteins over time. These simulations allow for the analysis of the stability of the protein-ligand complex, conformational changes, and the strength of interactions in a more realistic environment, including the presence of solvent molecules. MD simulations can complement docking studies by providing information on the dynamic stability and behavior of the complex. Studies have used MD simulations to analyze the stability of protein-ligand complexes involving ACE inhibitors and other targets like hACE2 (human ACE2), the receptor for SARS-CoV-2. researchgate.netnih.govnih.gov While some studies focused on other ACE inhibitors like alacepril (B1666765) and lisinopril in MD simulations with hACE2, the methodology is applicable to understanding the dynamic interactions of imidaprilat with its targets, including ACE and potentially MMP-9 complexes. researchgate.netnih.govnih.govnih.gov MD simulations can reveal crucial hydrogen bonds and van der Waals interactions that contribute to the stability of the complex. nih.gov

Quantum Mechanics and Density Functional Theory (DFT) Applications

Quantum Mechanics (QM) and Density Functional Theory (DFT) calculations provide a higher level of theory to investigate the electronic structure and reactivity of this compound. These methods can offer detailed insights into the electronic properties, charge distribution, and potential reaction pathways of the molecule.

Electronic Structure Calculations

DFT calculations can be used to explore the electronic features of molecules, such as this compound, which are important parameters for understanding binding interactions with proteins. acs.org These calculations can provide information about the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which influence how the molecule interacts with the amino acid residues in the binding site. Electronic structure calculations can help to explain the nature of the chemical bonds and non-covalent interactions formed between imidaprilat and its targets.

Reactivity Predictions

QM and DFT methods can also be applied to predict the reactivity of this compound, including potential metabolic transformations or degradation pathways. While specific studies on the reactivity predictions of this compound using QM/DFT were not extensively detailed in the search results, these methods are generally used in computational chemistry to study reaction mechanisms, transition states, and activation energies, which can provide insights into the molecule's stability and how it might react within a biological system or during synthesis and storage. For example, QM/MM methods have been used to study the catalytic reaction mechanisms of drug metabolism by enzymes like human carboxylesterase-1, which is involved in the activation of some prodrugs, including this compound. nih.gov

Cheminformatics and Ligand-Based Drug Design Approaches for this compound Analogs

Cheminformatics and ligand-based drug design (LBDD) approaches are valuable tools when the three-dimensional structure of the biological target is not available or not fully understood biosolveit.dejubilantbiosys.com. LBDD leverages the knowledge of existing ligands, such as this compound, that bind to a specific target to identify and design new drug candidates with similar or improved properties biosolveit.de. By analyzing the structural and chemical properties of known active compounds, researchers can develop models that describe the key features required for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent LBDD technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity unbosque.edu.conih.gov. For this compound and its analogs, QSAR models can be developed using various molecular descriptors to predict their potency as angiotensin-converting enzyme (ACE) inhibitors innovareacademics.in. These descriptors can include physicochemical properties (e.g., lipophilicity, molar refractivity, polarizability), electronic properties (e.g., partial atomic charges, dipole moment), and topological indices unbosque.edu.coinnovareacademics.in.

Studies have utilized QSAR to analyze ACE inhibitors, including this compound, to identify the structural features that contribute to their inhibitory potential innovareacademics.in. For instance, a QSAR analysis of several ACE inhibitors, including this compound, considered descriptors such as polarizability, molar refractivity, molar volume, molecular weight, and LogP innovareacademics.in. The generated QSAR equations can then be used to predict the activity of novel this compound analogs before their synthesis and experimental testing, thereby guiding the design process towards more promising candidates unbosque.edu.coinnovareacademics.in. A statistically significant model with a high R-squared value indicates a strong correlation between the selected descriptors and the biological activity, allowing for better predictions for new test data innovareacademics.in.

Pharmacophore modeling is another LBDD technique that identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a set of ligands that are necessary for binding to a target jubilantbiosys.comnih.gov. By superimposing active this compound analogs, a pharmacophore model can be generated to represent the crucial interaction points with the ACE enzyme. This model can then be used to virtually screen large databases of compounds to identify potential new ACE inhibitors that fit the pharmacophore requirements jubilantbiosys.com.

Cheminformatics techniques, such as molecular fingerprinting and similarity searching, are also applied in the study of this compound analogs researchgate.net. Molecular fingerprints encode structural information of compounds into a numerical representation, allowing for the rapid comparison of large sets of molecules based on their structural similarity researchgate.net. By searching for compounds with high structural similarity to this compound, researchers can identify potential new analogs that may possess similar biological activity biosolveit.de. Clustering algorithms can also be applied to group compounds based on their chemical similarity, providing insights into the diversity of known ACE inhibitors and potential areas for exploring novel chemical space researchgate.net.

Computational studies have also explored the synthesis of imidazolidin-2-ones, a core structural component of this compound, using quantum chemistry calculations to understand reaction mechanisms and regioselectivity mdpi.com. Such theoretical studies can inform the design of synthetic routes for novel this compound analogs.

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (focused on computational methodology and in silico modeling)

Predicting the ADMET properties of drug candidates early in the discovery process is crucial for reducing the high attrition rates in drug development nih.govmdpi.com. In silico ADMET prediction employs computational methodologies and models to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity nih.govfrontiersin.org. These methods offer a cost-effective and rapid alternative or complement to experimental ADMET studies nih.gov.

Two main categories of in silico ADMET prediction approaches exist: molecular modeling and data modeling nih.gov. Molecular modeling approaches are often based on the three-dimensional structures of proteins involved in ADMET processes, such as enzymes and transporters nih.govdrugpatentwatch.com. Data modeling approaches, on the other hand, rely on statistical models built from large datasets of known compounds and their experimentally determined ADMET properties nih.gov. QSAR models, as discussed earlier, fall under this category and can be applied to predict various ADMET endpoints nih.govnih.gov.

For this compound and its potential analogs, in silico models can predict properties relevant to its pharmacokinetic profile. For example, models can estimate human intestinal absorption, Caco-2 cell permeability, plasma protein binding, and blood-brain barrier penetration researchgate.net. These predictions are typically based on the compound's molecular structure and calculated descriptors researchgate.net.

Metabolism prediction is a critical aspect of ADMET profiling. This compound is known to be a prodrug that is hydrolyzed to its active metabolite, imidaprilat, primarily by carboxylesterase 1 (CES1) in the liver ebi.ac.uknih.gov. In silico models can predict potential metabolic pathways and the enzymes involved, such as cytochrome P450 enzymes and carboxylesterases nih.govnih.gov. Computational studies, including molecular modeling and simulations, have been performed to understand the catalytic mechanisms of enzymes like CES1, which are responsible for the activation or inactivation of various drugs, including this compound nih.gov.

Theoretical toxicity predictions are also a vital component of in silico ADMET analysis frontiersin.orgbiorxiv.org. Computational models can predict various toxicity endpoints, such as hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity biorxiv.org. For example, in silico simulations have been used to assess the mutagenicity of potential nitroso-derivatives of ACE inhibitors, although this compound and its related impurity showed inactivity in the Ames test after nitrosation in one study viamedica.pl.

Numerous software tools and databases are available that implement these in silico ADMET prediction methodologies nih.govecust.edu.cn. These platforms often provide predictive QSAR models for a wide range of ADMET properties, allowing researchers to quickly assess the potential pharmacokinetic and toxicological profiles of new chemical entities ecust.edu.cn. The continuous development of cheminformatics and the increasing availability of large datasets have significantly advanced the accuracy and applicability of in silico ADMET predictions nih.govmdpi.com.

Computational ADMET predictions for this compound analogs can help prioritize compounds with favorable pharmacokinetic properties and lower predicted toxicity, thus streamlining the drug discovery process and reducing the need for extensive experimental testing in the early stages nih.govmdpi.com.

Table 1: Examples of In Silico ADMET Properties and Prediction Methods

ADMET PropertyRelevant Prediction Methods
Absorption (e.g., HIA, Caco-2)QSAR, Molecular Descriptors, Machine Learning Models nih.govresearchgate.net
Distribution (e.g., BBB, PPB)QSAR, Molecular Descriptors, Machine Learning Models nih.govresearchgate.net
Metabolism (e.g., CYP, CES)Rule-based systems, Machine Learning Models, Molecular Modeling nih.govnih.gov
ExcretionQSAR, Molecular Descriptors, Machine Learning Models nih.gov
Toxicity (e.g., Mutagenicity)QSAR, Expert Systems, Machine Learning Models biorxiv.orgviamedica.pl

Note: HIA - Human Intestinal Absorption, BBB - Blood-Brain Barrier, PPB - Plasma Protein Binding, CYP - Cytochrome P450, CES - Carboxylesterase.

Table 2: Selected ACE Inhibitors Mentioned in QSAR Studies

CompoundPubChem CID
Benazepril5357595
Captopril (B1668294)44093
Enalapril (B1671234)5362119
Fosinopril5281046
This compound5464343
Lisinopril28168
Quinapril (B1585795)5464344
Ramipril5362192
Trandolapril5465647
Zofenopril60826

Note: This table includes compounds mentioned in the context of QSAR studies alongside this compound. innovareacademics.in

Q & A

Q. What are the standard analytical methods for quantifying imidapril and its metabolites in pharmacokinetic studies?

To ensure accuracy, researchers employ validated liquid chromatography-mass spectrometry (LC-MS) methods. For example, this compound in human plasma can be quantified using solid-phase extraction followed by LC-MS with acetanilide as an internal standard . Thin-layer chromatography (TLC) is also used for purity assessment, with mobile phases like 1-butanol/ethyl acetate/water/ethanol/acetic acid (16:16:7:2:2) to verify Rf values . Method validation includes specificity, linearity, and sensitivity testing, adhering to regulatory guidelines for bioequivalence studies.

Q. How should researchers design a comparative effectiveness study between this compound and other antihypertensives while controlling for confounders?

Retrospective cohort studies often use propensity score matching (PSM) to minimize selection bias. For instance, in a study comparing this compound and amlodipine, PSM (1:1 greedy matching) balanced covariates like age, sex, and comorbidities (e.g., diabetes, hyperlipidemia) . Multivariable regression models adjust for residual confounders (e.g., baseline eGFR, medication history). Statistical software like SAS (v9.3) is used for analysis, with significance thresholds set at p < 0.05 .

Advanced Research Questions

Q. How can conflicting data on this compound’s impact on renal function be resolved in longitudinal studies?

Contradictory findings (e.g., this compound reducing eGFR vs. preserving renal blood flow) may arise from differences in study populations or methodologies. To resolve this:

  • Statistical adjustments : Use mixed linear models to account for time-dependent variables (e.g., serum creatinine, potassium) and baseline confounders .
  • Subgroup analysis : Stratify by comorbidities (e.g., diabetic nephropathy) or baseline renal function.
  • Mechanistic studies : Measure nitric oxide (NO) release in isolated kidneys to assess endothelial function, as this compound restores NO-dependent vasodilation in hypertensive rats .

Q. What in silico and experimental approaches are used to assess this compound’s genotoxic potential?

  • In silico screening : Tools like QSAR models predict mutagenicity by analyzing structural alerts (e.g., diketopiperazine derivatives) .
  • Follow-up assays : Conduct in vitro micronucleus tests to validate predictions. For example, ramipril (a related ACE inhibitor) showed genotoxicity in silico but required experimental confirmation .

Q. How do researchers model the saturable ACE binding kinetics of imidaprilat in pharmacokinetic studies?

A saturable tissue-ACE binding model incorporates:

  • Differential equations : To describe this compound conversion to imidaprilat and reversible ACE binding .
  • Parameter estimation : Curve-fitting plasma concentration and urinary excretion data from multiple dosing studies.
  • Validation : Apply the model to predict concentrations across doses (2.5–20 mg), ensuring consistency with clinical observations .

Q. What methodological considerations are needed when investigating off-target effects of this compound, such as on bone metabolism?

  • Animal models : Use retinoic acid-induced osteoporosis in rats to simulate bone loss. Administer this compound (10 mg/kg/day) and measure outcomes like femoral calcium content and biomechanical strength .
  • Biochemical assays : Quantify serum biomarkers (e.g., bone Gla-protein [BGP], tartrate-resistant acid phosphatase [TRAP]) to assess bone formation/resorption .
  • Statistical rigor : Compare intervention groups using ANOVA with post-hoc tests (e.g., p < 0.05 for biomechanical parameters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.